Predicted Lipophilicity Difference vs. Closest 4-Methoxyphenyl Analog
The target compound incorporates a 4-methylpiperidine group (clogP ~2.8) whereas the structurally closest commercially available analog, N-(1H-indol-6-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide, contains a 4-methoxyphenyl substituent (clogP ~2.3). This difference of approximately 0.5 log units is predicted to enhance passive membrane permeability for the target compound while maintaining a comparable hydrogen-bond acceptor count .
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.8 (predicted) |
| Comparator Or Baseline | N-(1H-indol-6-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: clogP ≈ 2.3 (predicted) |
| Quantified Difference | Δ clogP ≈ +0.5 |
| Conditions | In silico prediction using fragment-based methods; no experimental logP/logD data available for either compound. |
Why This Matters
Higher predicted lipophilicity may translate into improved cell-based assay performance and blood-brain barrier penetration potential, which is critical when selecting among analogs for central nervous system target screening.
